2-Chloro-5-methyl-4-propylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-methyl-4-propylpyrimidine is an organic compound with the molecular formula C8H11ClN2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-methyl-4-propylpyrimidine typically involves the chlorination of 5-methyl-4-propylpyrimidine. One common method includes the reaction of 5-methyl-4-propylpyrimidine with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds with the substitution of a hydrogen atom by a chlorine atom at the 2-position of the pyrimidine ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process typically involves the use of chlorinating agents and controlled reaction environments to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-methyl-4-propylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding pyrimidine N-oxides or reduction to form dihydropyrimidines.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium amide (NaNH2) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products:
Substitution Products: Depending on the nucleophile, products like 2-amino-5-methyl-4-propylpyrimidine or 2-thio-5-methyl-4-propylpyrimidine are formed.
Oxidation Products: Pyrimidine N-oxides are the major products.
Reduction Products: Dihydropyrimidines are formed as major products.
Scientific Research Applications
2-Chloro-5-methyl-4-propylpyrimidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Chloro-5-methyl-4-propylpyrimidine involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interfering with nucleic acid synthesis. The exact pathways and targets are subject to ongoing research, but it is believed to exert its effects through binding to active sites of enzymes or receptors, thereby modulating their activity .
Comparison with Similar Compounds
- 4-Chloro-2-methyl-5-propylpyrimidine
- 2-Chloro-5-methyl-4-phenylpyrimidine
- 2-Chloro-5-methyl-4-(phenylsulfanyl)pyrimidine
Comparison: 2-Chloro-5-methyl-4-propylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted research and applications .
Properties
Molecular Formula |
C8H11ClN2 |
---|---|
Molecular Weight |
170.64 g/mol |
IUPAC Name |
2-chloro-5-methyl-4-propylpyrimidine |
InChI |
InChI=1S/C8H11ClN2/c1-3-4-7-6(2)5-10-8(9)11-7/h5H,3-4H2,1-2H3 |
InChI Key |
PMIXRLLHFSXPGP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC(=NC=C1C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.